Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
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Overview
Description
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a chemical compound with the molecular formula C13H17NO2·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a well-known route for synthesizing tetrahydroisoquinoline derivatives . The reaction conditions often include the use of strong acids and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, and various reducing agents like lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield nitrone derivatives, while reduction can produce different tetrahydroisoquinoline derivatives .
Scientific Research Applications
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters . Additionally, its neuroprotective effects may be attributed to its ability to scavenge free radicals and antagonize the glutamatergic system .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound is a methyl derivative of tetrahydroisoquinoline and shares similar neuroprotective properties.
Tetrahydroisoquinoline: The parent compound, which serves as a backbone for various derivatives with different biological activities.
Naphthyridinomycin: An antitumor antibiotic that contains a tetrahydroisoquinoline skeleton.
Uniqueness
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .
Biological Activity
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride (MDTHIC) is a compound of interest in medicinal chemistry due to its structural similarity to various bioactive alkaloids. This article reviews the biological activities associated with MDTHIC, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MDTHIC is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₇ClN₂O₂
- Molecular Weight : 258.74 g/mol
- Purity : ≥95%
The compound is soluble in organic solvents and exhibits notable stability under standard laboratory conditions.
Antioxidant Activity
Research has demonstrated that tetrahydroisoquinoline derivatives possess significant antioxidant properties. MDTHIC has been shown to reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. A study indicated that compounds with similar structures effectively lowered intracellular reactive oxygen species (ROS) levels in various cell lines .
Neuroprotective Effects
MDTHIC exhibits neuroprotective effects through modulation of neurotransmitter systems. It has been implicated in the regulation of dopamine and serotonin pathways, potentially offering therapeutic benefits for neurodegenerative diseases such as Parkinson's and Alzheimer's. In vitro studies have shown that MDTHIC can protect neuronal cells from apoptosis induced by neurotoxic agents .
Antimicrobial Activity
The antimicrobial efficacy of MDTHIC has been explored against a range of bacterial strains. Preliminary findings suggest that it possesses significant inhibitory effects against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 1: Neuroprotection in Cellular Models
In a controlled experiment using SH-SY5Y neuroblastoma cells, MDTHIC was tested for its ability to protect against oxidative stress induced by hydrogen peroxide. Results indicated a dose-dependent increase in cell viability and a reduction in markers of oxidative damage compared to untreated controls. The study concluded that MDTHIC could be a candidate for further development as a neuroprotective agent .
Case Study 2: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of MDTHIC against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 μg/mL, indicating moderate antibacterial activity. Further investigation into its mechanism revealed that MDTHIC interferes with bacterial protein synthesis .
Comparison of Biological Activities
Properties
IUPAC Name |
methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(2)8-14-7-9-5-4-6-10(11(9)13)12(15)16-3;/h4-6,14H,7-8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJIHSILGAYRGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)C(=O)OC)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745260 |
Source
|
Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-99-8 |
Source
|
Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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